molecular formula C18H16O7 B1231018 Feralolide

Feralolide

Cat. No. B1231018
M. Wt: 344.3 g/mol
InChI Key: YAAJRTVBAVFJQG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Feralolide is a natural product found in Aloe castellorum, Aloe sinkatana, and other organisms with data available.

Scientific Research Applications

Antiamnesic Effects

Feralolide, extracted from Aloe vera resin, exhibits notable antiamnesic effects. A study by Khan et al. (2023) found that it can ameliorate memory impairment induced by scopolamine in mice. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, and antioxidant activity. It improved memory performance in various tests, suggesting potential as a treatment for cognitive disorders like Alzheimer’s disease.

Anti-Cancer Properties

This compound has shown anti-proliferative effects on certain cancer cells. Rehman et al. (2017) reported that this compound, alongside another compound, was isolated from Aloe vera and tested for its effects on cancer cell growth. It displayed concentration-dependent antiproliferative effects on breast cancer and ovarian cancer cells, also demonstrating enzyme inhibition and weak antioxidant effects.

Potential SARS-CoV-2 Inhibition

A study exploring natural candidates to inhibit SARS-CoV-2 identified this compound as a potential inhibitor. Shaji & Das (2021) used molecular docking to assess Aloe vera compounds against the virus's Non-Structural Protein 16 (NSP-16). This compound was among the compounds that could bind strongly to the active site of NSP-16, indicating its potential as a natural candidate for COVID-19 treatment.

properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

(3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H16O7/c1-8(19)16-9(2-11(20)6-14(16)22)4-13-5-10-3-12(21)7-15(23)17(10)18(24)25-13/h2-3,6-7,13,20-23H,4-5H2,1H3/t13-/m1/s1

InChI Key

YAAJRTVBAVFJQG-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1O)O)C[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2

SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2

synonyms

feralolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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